1-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolopyridazine ring, followed by the introduction of the methoxyphenyl and m-tolyl groups. The final step would likely involve the formation of the urea linkage .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolopyridazine ring would likely impart rigidity to the molecule, while the methoxyphenyl and m-tolyl groups could influence its overall shape and polarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the urea linkage might be susceptible to hydrolysis, while the methoxyphenyl group could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Anticancer Applications
Compounds within the [1,2,4]triazolo[4,3-b]pyridazine family have been modified to explore their anticancer effects. For example, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide with alkylurea moieties resulted in derivatives showing potent antiproliferative activities against human cancer cell lines, suggesting potential as effective anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).
Antiparkinsonian Activity
Similarly, derivatives of urea and thiourea from another chemical family demonstrated significant antiparkinsonian activity, highlighting the potential of such modifications in the treatment of Parkinson's disease (F. Azam et al., 2009).
Antimicrobial Activity
The synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, led to compounds that were screened for antimicrobial activity, indicating the importance of these structures in developing new antimicrobial agents (Azza M. El‐Kazak & M. Ibrahim, 2013).
Herbicidal Activities
Another research area involves the synthesis of triazolinone derivatives, integrating pharmacophores like cyclic imide, phenylurea, and methyl 2-methoxyimino-2- o-tolylacetate into the scaffold of triazolinone for exploring their herbicidal activities. This research suggests the potential of these compounds in agricultural applications, particularly as herbicides (Yan-ping Luo et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-15-5-3-7-17(13-15)24-22(29)23-11-12-31-20-10-9-19-25-26-21(28(19)27-20)16-6-4-8-18(14-16)30-2/h3-10,13-14H,11-12H2,1-2H3,(H2,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHYMPXSVPHCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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